molecular formula C17H14ClN3O2 B10996897 7-chloro-4-hydroxy-N-[2-(pyridin-2-yl)ethyl]quinoline-3-carboxamide

7-chloro-4-hydroxy-N-[2-(pyridin-2-yl)ethyl]quinoline-3-carboxamide

Cat. No.: B10996897
M. Wt: 327.8 g/mol
InChI Key: KJKCMSAXYBWIQS-UHFFFAOYSA-N
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Description

7-Chloro-4-hydroxy-N-[2-(pyridin-2-yl)ethyl]quinoline-3-carboxamide: is a chemical compound with the following structure:

Structure: C16H13ClN4O2\text{Structure: } \text{C}_{16}\text{H}_{13}\text{ClN}_4\text{O}_2 Structure: C16​H13​ClN4​O2​

This compound belongs to the class of 4-hydroxy-2-quinolones, which exhibit interesting pharmaceutical and biological activities. Quinolones, including this compound, have been studied for their roles in natural and synthetic chemistry, as well as their pharmacological effects .

Preparation Methods

Industrial Production Methods: Industrial-scale production methods for this compound are not widely documented. research laboratories may synthesize it using custom protocols.

Chemical Reactions Analysis

Reactivity: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are context-dependent and would require further investigation.

Major Products: The major products formed from these reactions depend on the specific reaction conditions. For example:

    Oxidation: Oxidation of the hydroxyl group could yield a quinone derivative.

    Reduction: Reduction of the carbonyl group could lead to a corresponding alcohol.

    Substitution: Substitution reactions may occur at the chloro or pyridine positions.

Scientific Research Applications

Biology and Medicine:

    Antimicrobial Properties: Quinolones, including this compound, have been investigated for their antimicrobial activity.

    Anticancer Potential: Some quinolone derivatives exhibit cytotoxic effects against cancer cells.

    Enzyme Inhibition: Quinolones may inhibit specific enzymes relevant to disease pathways.

Industry: The compound’s applications in industry are less well-documented, but its unique structure may inspire further research.

Mechanism of Action

The precise mechanism by which this compound exerts its effects remains an area of study. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While detailed comparisons are scarce, this compound’s uniqueness lies in its chlorinated quinoline core. Similar compounds include other 4-hydroxy-2-quinolones and related heterocycles.

Properties

Molecular Formula

C17H14ClN3O2

Molecular Weight

327.8 g/mol

IUPAC Name

7-chloro-4-oxo-N-(2-pyridin-2-ylethyl)-1H-quinoline-3-carboxamide

InChI

InChI=1S/C17H14ClN3O2/c18-11-4-5-13-15(9-11)21-10-14(16(13)22)17(23)20-8-6-12-3-1-2-7-19-12/h1-5,7,9-10H,6,8H2,(H,20,23)(H,21,22)

InChI Key

KJKCMSAXYBWIQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CCNC(=O)C2=CNC3=C(C2=O)C=CC(=C3)Cl

Origin of Product

United States

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